![molecular formula C13H11N3O2S B187260 Benzenesulfonamide, N-1H-benzimidazol-2-yl- CAS No. 13068-57-0](/img/structure/B187260.png)
Benzenesulfonamide, N-1H-benzimidazol-2-yl-
Overview
Description
“Benzenesulfonamide, N-1H-benzimidazol-2-yl-” is a chemical compound with the CAS Number: 13068-57-0 and a molecular weight of 273.32 . It is also known as N-(1H-1,3-benzodiazol-2-yl)benzenesulfonamide . The compound is solid in its physical form .
Molecular Structure Analysis
The Inchi Code for “Benzenesulfonamide, N-1H-benzimidazol-2-yl-” is1S/C13H11N3O2S/c17-19(18,10-6-2-1-3-7-10)16-13-14-11-8-4-5-9-12(11)15-13/h1-9H,(H2,14,15,16)
. Theoretical and actual NMR chemical shifts were found to be quite similar . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule . Physical And Chemical Properties Analysis
“Benzenesulfonamide, N-1H-benzimidazol-2-yl-” is a solid compound . Its molecular weight is 273.32 . The UV-vis spectrum of the compound, as well as effects of solvents, have been investigated .Scientific Research Applications
Antitumor Activity : A study found that derivatives of Benzenesulfonamide, specifically those bearing the N-(benzoxazol-2-yl) moiety, exhibited notable in vitro antitumor activity against non-small cell lung cancer and melanoma cell lines (Sławiński & Brzozowski, 2006).
Inhibition of Carbonic Anhydrases : Another study designed and synthesized Benzenesulfonamide derivatives with benzimidazole moieties as inhibitors of carbonic anhydrases, which showed significant binding affinities and selectivity toward certain isozymes (Zubrienė et al., 2014).
Antidiabetic Activity : Benzenesulfonamide derivatives were evaluated for antidiabetic activity in a non-insulin-dependent diabetes mellitus rat model, indicating potential as 11beta-hydroxysteroid dehydrogenase type 1 inhibitors (Moreno-Díaz et al., 2008).
Anti-Amoebic Activity : Synthesized derivatives of Benzenesulfonamide showed effectiveness in inhibiting the growth of Entamoeba histolytica, suggesting potential use in treating amoebic infections (Bhat et al., 2013).
High-Affinity Inhibitors of Kynurenine 3-Hydroxylase : Certain Benzenesulfonamide derivatives were identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in tryptophan metabolism, which has implications in neurological disorders (Röver et al., 1997).
Photodynamic Therapy in Cancer Treatment : Novel Benzenesulfonamide derivatives were synthesized and characterized for their potential in photodynamic therapy, a treatment method for cancer (Pişkin et al., 2020).
Herbicidal Activity : N-(2-pyrazolin-1-ylformyl) benzenesulfonamides demonstrated herbicidal activity, particularly as a post-emergence treatment on dicotyledonous weed species (Eussen et al., 1990).
Environmental Impact Analysis : Benzenesulfonamides, along with other related compounds, were analyzed for their occurrence and environmental impact, highlighting their ubiquity and potential as emerging organic pollutants (Herrero et al., 2014).
Anticancer Activity and ADMET Studies : A study synthesized novel benzenesulfonamide derivatives and evaluated their anticancer activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, showing significant activity against certain cancer cell lines (Karakuş et al., 2018).
Mechanism of Action
Target of Action
Benzimidazole derivatives have been reported to inhibit receptor tyrosine kinases
Mode of Action
Benzimidazole derivatives are known to interact with their targets and cause changes that can inhibit the function of the target . The specific interactions and changes caused by N-(1H-benzimidazol-2-yl)benzenesulfonamide require further investigation.
Biochemical Pathways
It is known that benzimidazole derivatives can modulate the polymerization of tubulin , which is a critical component of the cell’s cytoskeleton
Result of Action
The inhibition of receptor tyrosine kinases and the modulation of tubulin polymerization suggest that the compound could have significant effects on cell signaling and structure
Safety and Hazards
Future Directions
The development of new benzimidazolyl-2-hydrazones, which may include “Benzenesulfonamide, N-1H-benzimidazol-2-yl-”, for their combined antiparasitic and antioxidant properties is a promising area of research . These compounds were found to be more effective than existing anthelmintic drugs, indicating potential for future therapeutic applications .
properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c17-19(18,10-6-2-1-3-7-10)16-13-14-11-8-4-5-9-12(11)15-13/h1-9H,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSNJOBQYYGDNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40156671 | |
Record name | Benzenesulfonamide, N-1H-benzimidazol-2-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40156671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13068-57-0 | |
Record name | Benzenesulfonamide, N-1H-benzimidazol-2-yl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013068570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonamide, N-1H-benzimidazol-2-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40156671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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